molecular formula C14H18BrN3O B13775367 4(3H)-Quinazolinone, 6-bromo-2-methyl-3-(2-((1-methylethyl)amino)ethyl)- CAS No. 77300-92-6

4(3H)-Quinazolinone, 6-bromo-2-methyl-3-(2-((1-methylethyl)amino)ethyl)-

Cat. No.: B13775367
CAS No.: 77300-92-6
M. Wt: 324.22 g/mol
InChI Key: PPXMOEGMTAKLKB-UHFFFAOYSA-N
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Description

4(3H)-Quinazolinone, 6-bromo-2-methyl-3-(2-((1-methylethyl)amino)ethyl)- is a synthetic organic compound belonging to the quinazolinone family Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

The synthesis of 4(3H)-Quinazolinone, 6-bromo-2-methyl-3-(2-((1-methylethyl)amino)ethyl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Starting Material: The synthesis begins with the preparation of 2-aminobenzamide.

    Bromination: The 2-aminobenzamide is brominated using bromine or a brominating agent to introduce the bromine atom at the 6th position.

    Methylation: The brominated intermediate is then methylated using a methylating agent such as methyl iodide to introduce the methyl group at the 2nd position.

Industrial production methods may involve optimization of these steps to achieve higher yields and purity of the final product.

Chemical Reactions Analysis

4(3H)-Quinazolinone, 6-bromo-2-methyl-3-(2-((1-methylethyl)amino)ethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions using reducing agents like sodium borohydride can convert the compound into its reduced forms.

    Substitution: The bromine atom at the 6th position can be substituted with other nucleophiles such as amines or thiols, resulting in the formation of new derivatives.

    Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions vary depending on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: The compound serves as a valuable intermediate in the synthesis of other quinazolinone derivatives with potential biological activities.

    Biology: It has been investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and other enzymes involved in cellular signaling pathways.

    Medicine: The compound shows promise as a lead compound for the development of new drugs targeting cancer, inflammation, and infectious diseases.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4(3H)-Quinazolinone, 6-bromo-2-methyl-3-(2-((1-methylethyl)amino)ethyl)- involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain kinases by binding to their active sites, thereby blocking their activity. This inhibition can disrupt cellular signaling pathways, leading to the modulation of various biological processes such as cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

4(3H)-Quinazolinone, 6-bromo-2-methyl-3-(2-((1-methylethyl)amino)ethyl)- can be compared with other quinazolinone derivatives, such as:

    4(3H)-Quinazolinone, 6-chloro-2-methyl-3-(2-((1-methylethyl)amino)ethyl)-: Similar structure but with a chlorine atom instead of bromine, which may result in different biological activities and chemical reactivity.

    4(3H)-Quinazolinone, 6-bromo-2-methyl-3-(2-((1-ethyl)amino)ethyl)-: Similar structure but with an ethyl group instead of isopropyl, which may affect its pharmacokinetic properties.

    4(3H)-Quinazolinone, 6-bromo-2-methyl-3-(2-((1-methylethyl)amino)propyl)-: Similar structure but with a propyl group instead of ethyl, which may influence its binding affinity and selectivity.

The uniqueness of 4(3H)-Quinazolinone, 6-bromo-2-methyl-3-(2-((1-methylethyl)amino)ethyl)- lies in its specific substitution pattern, which contributes to its distinct chemical and biological properties.

Properties

CAS No.

77300-92-6

Molecular Formula

C14H18BrN3O

Molecular Weight

324.22 g/mol

IUPAC Name

6-bromo-2-methyl-3-[2-(propan-2-ylamino)ethyl]quinazolin-4-one

InChI

InChI=1S/C14H18BrN3O/c1-9(2)16-6-7-18-10(3)17-13-5-4-11(15)8-12(13)14(18)19/h4-5,8-9,16H,6-7H2,1-3H3

InChI Key

PPXMOEGMTAKLKB-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C(C=C2)Br)C(=O)N1CCNC(C)C

Origin of Product

United States

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